REACTION_CXSMILES
|
O.[Cl-:2].[CH3:3][N:4]1[CH:8]=[CH:7][N+:6]([CH2:9][CH2:10][N:11]([CH3:23])[C:12]2[CH:17]=[CH:16][C:15]([NH:18][CH3:19])=[C:14]([N+:20]([O-:22])=[O:21])[CH:13]=2)=[CH:5]1>C1(C)C=CC=CC=1>[Cl:2][CH2:9][CH2:10][N:11]([CH3:23])[C:12]1[CH:17]=[CH:16][C:15]([NH:18][CH3:19])=[C:14]([N+:20]([O-:22])=[O:21])[CH:13]=1.[CH3:3][N:4]1[CH:8]=[CH:7][N:6]=[CH:5]1 |f:0.1.2|
|
Name
|
3-methyl-1-{2-(methyl(4-methylamino-3-nitrophenyl)amino)ethyl}-3H-imidazol-1-ium chloride monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.[Cl-].CN1C=[N+](C=C1)CCN(C1=CC(=C(C=C1)NC)[N+](=O)[O-])C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN(C1=CC(=C(C=C1)NC)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.17 mol | |
AMOUNT: MASS | 41.4 g |
Name
|
|
Type
|
product
|
Smiles
|
CN1C=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.51 mol | |
AMOUNT: MASS | 41.8 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |